molecular formula C22H22FN3O2S B2463581 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-42-8

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2463581
CAS RN: 670271-42-8
M. Wt: 411.5
InChI Key: PYQQXEPAXNDOCM-UHFFFAOYSA-N
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Description

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Quinoline derivatives, including carboxamide functional groups, have been extensively researched for their cytotoxic activity against various cancer cell lines. For instance, the study by Deady et al. (2003) discusses the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic properties against murine leukemia, lung carcinoma, and human Jurkat leukemia cell lines, suggesting potential applications in cancer research (Deady et al., 2003).

Radioligand Development for PET Imaging

Another application area is in the development of radioligands for positron emission tomography (PET) imaging. Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11 for potential use in the noninvasive assessment of peripheral benzodiazepine receptors in vivo, indicating applications in neuroscience and diagnostic imaging (Matarrese et al., 2001).

Novel Heterocyclic Derivatives Synthesis

Research into the synthesis of novel heterocyclic derivatives, such as those described by Awad et al. (1991), also highlights the chemical versatility and potential utility of compounds with similar structures in the development of new pharmaceuticals or materials with specific properties (Awad et al., 1991).

Fluorescent Derivatives for Biochemical Studies

The synthesis of quinoline derivatives that contain fluorogenic groupings, as discussed by Gracheva et al. (1982), suggests applications in biochemical and medical research, particularly in studying various biological systems through fluorescence (Gracheva et al., 1982).

Anticancer Agent Development

Moreover, compounds with structural similarities have been evaluated for their anticancer activities. The study by Matiadis et al. (2013) on coumarin and quinolinone carboxamides highlights the potential of such compounds in the development of new anticancer agents, emphasizing the structural analysis and biological evaluation to identify effective cancer cell growth inhibitors (Matiadis et al., 2013).

properties

IUPAC Name

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-4-11-16-14(9-22(2,3)10-15(16)27)26-21-17(11)18(24)19(29-21)20(28)25-13-8-6-5-7-12(13)23/h5-8H,4,9-10,24H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQQXEPAXNDOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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